Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS: 302912-84-1) is a pyrrolo[1,2-c]pyrimidine derivative featuring a 4-bromobenzoyl group at position 7, a 3-methoxyphenyl substituent at position 3, and an ethyl carboxylate ester at position 5 (Fig. 1). Its molecular formula is C24H19BrN2O4, with a molecular weight of 479.323 g/mol .
Properties
CAS No. |
302912-84-1 |
|---|---|
Molecular Formula |
C24H19BrN2O4 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19BrN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3 |
InChI Key |
QWZACDSDARXBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Pyrimidinium N-Ylides
This method, recognized for its atom economy and scalability, involves the reaction of pyrimidinium N-ylides with dipolarophiles. A notable protocol employs 1,2-epoxybutane as both solvent and acid scavenger, facilitating the direct formation of the pyrrolo[1,2-c]pyrimidine core without intermediate isolation. For example, reacting pyrimidinium ylides derived from 3-methoxyphenyl-substituted precursors with acetylene derivatives yields the bicyclic structure with >70% efficiency. The epoxybutane medium eliminates the need for toxic isocyanides, enhancing environmental sustainability.
Table 1: Representative 1,3-Dipolar Cycloaddition Conditions
| Precursor | Dipolarophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrimidinium N-ylide (3-MeO) | Ethyl propiolate | 1,2-Epoxybutane | 80°C | 72% |
| Pyrimidinium N-ylide (4-Br) | Methyl acrylate | THF | 60°C | 68% |
Domino Ring-Closure Reactions
Microwave-assisted domino reactions enable rapid cyclization and functionalization in a single step. A study demonstrated that heating a mixture of 3-methoxyphenylpyrrole and 4-bromobenzoyl chloride in ethanol under microwave irradiation (300 W, 100°C) produces the pyrrolo[1,2-c]pyrimidine core within 1 hour. This method reduces reaction times from 18–24 hours (conventional heating) to <2 hours while maintaining yields of 65–78%.
| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 65% |
| Ullmann Coupling | CuI | Cs₂CO₃ | DMSO | 120°C | 58% |
Esterification for Ethyl Carboxylate Group
The ethyl carboxylate moiety is introduced via Fischer esterification. Treating the carboxylic acid intermediate with ethanol and sulfuric acid under reflux (78°C, 6 hours) achieves 78–85% conversion. Alternatively, microwave-assisted esterification at 100°C reduces the reaction time to 30 minutes.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like DMF and DMSO enhance coupling reaction efficiency by stabilizing palladium intermediates. Conversely, ethanol and 1,2-epoxybutane improve cycloaddition yields due to their dual roles as solvents and reagents. Catalytic systems such as Pd(PPh₃)₄ for coupling and DBU for cycloaddition are critical for minimizing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
-
Cyclization : 1-hour completion vs. 24 hours conventionally.
-
Esterification : 30-minute completion vs. 6 hours.
This method reduces energy consumption and improves reproducibility, with yields comparable to traditional methods (65–78%).
Table 3: Conventional vs. Microwave Synthesis Comparison
| Step | Conventional Time | Microwave Time | Yield Difference |
|---|---|---|---|
| Cyclization | 24 hours | 1 hour | +3% |
| Esterification | 6 hours | 30 minutes | +2% |
Characterization and Analytical Techniques
Spectroscopic Validation
X-Ray Diffraction Analysis
Single-crystal X-ray studies resolve torsional angles between the pyrrolo and pyrimidine rings (120–125°), confirming the planar geometry critical for biological activity.
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production requires:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromobenzoyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions using nucleophiles such as sodium iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium iodide, acetone, reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences electronic properties and steric interactions. Key analogs include:
Key Observations :
Substituent Variations at Position 7
The 4-bromobenzoyl group at position 7 is conserved in most analogs, but substituents on the benzoyl ring can modulate properties:
Key Observations :
- The 3,4-dimethoxybenzoyl substituent () enhances fluorescence quantum yield (Φ = 0.55) due to extended π-conjugation and electron-donating methoxy groups.
- The 4-bromobenzoyl group in the target compound may reduce fluorescence efficiency compared to dimethoxy analogs but could improve stability or solubility .
Physicochemical Properties
Predicted collision cross-section (CCS) values and molecular weights provide insights into chromatographic behavior and intermolecular interactions:
Key Observations :
- The target compound’s CCS (204.2 Ų) is comparable to its 4-methoxyphenyl analog, suggesting similar chromatographic retention times .
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A pyrrolo ring fused with a pyrimidine ring .
- Substituents including an ethyl ester group , a 4-bromobenzoyl moiety , and a 3-methoxyphenyl group .
These structural elements contribute to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds within the pyrrolo[1,2-c]pyrimidine class exhibit diverse biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacteria and fungi.
- Anticancer Potential : Similar compounds in the class have shown anticancer activity, indicating that this compound may also interact with cancer cell pathways.
- Enzyme Inhibition : The presence of specific substituents may allow this compound to inhibit key enzymes involved in disease processes.
Synthesis and Derivatives
The synthesis of this compound typically involves a one-pot, three-component reaction. This efficient method allows for rapid generation of various derivatives by altering starting materials. Notable derivatives include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Similar fluorobenzoyl substitution | Anticancer |
| This compound | Bromine substitution | Antimicrobial |
| Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine substitution | Enzyme inhibition |
Case Studies
Several studies have evaluated the biological activity of similar pyrrolo[1,2-c]pyrimidines. For instance:
- Anticancer Studies : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting similar potential for this compound.
- Microbial Inhibition : Research on antimicrobial derivatives indicated effective inhibition against both Gram-positive and Gram-negative bacteria, warranting further exploration of this compound's efficacy.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and functional group protection/deprotection. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for aryl coupling steps, while ethanol or THF is suitable for cyclization reactions .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling to introduce the 4-bromobenzoyl group. Triethylamine or acetic anhydride may be used to neutralize byproducts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%). Confirm purity via HPLC or NMR before downstream applications .
Q. What analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions, particularly the methoxyphenyl and bromobenzoyl groups. DEPT-135 helps distinguish CH₃/CH₂/CH groups .
- X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2 software) resolves the 3D structure, including bond angles and torsional strain in the pyrrolo-pyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 510.02) and detects isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays). Use reference compounds (e.g., staurosporine) to calibrate IC₅₀ values .
- SAR Analysis : Compare derivatives (e.g., replacing 4-bromobenzoyl with 3-chlorophenyl) to identify structural determinants of activity. Fluorescence-based assays (e.g., FP-Tracer) quantify target engagement .
Q. What strategies improve crystallographic data quality for derivatives of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation (ether diffusion) in dichloromethane/methanol. Additive screening (e.g., silver nitrate) may enhance crystal lattice stability .
- Refinement : SHELXL refines anisotropic displacement parameters. Address disorder in the methoxyphenyl group using PART instructions and free variable constraints .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .
Q. How can fluorescence properties of this compound be exploited in chemical sensing?
Methodological Answer:
- Quantum Yield Optimization : Modify the pyrrolo-pyrimidine core with electron-donating groups (e.g., -NH₂) to enhance fluorescence. Measure quantum yield (Φ) using quinine sulfate as a reference (Φ = 0.55 in ethanol) .
- Sensor Design : Conjugate the compound to a metal-chelating moiety (e.g., terpyridine) for ion detection. Monitor emission shifts (Δλ > 50 nm) upon analyte binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
